molecular formula C18H16N2O3 B363465 3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one CAS No. 851989-06-5

3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B363465
CAS No.: 851989-06-5
M. Wt: 308.3g/mol
InChI Key: FCUWSFPNYNCXPJ-UHFFFAOYSA-N
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Description

3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound that features both indole and benzoxazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole nucleus is particularly notable for its presence in many natural products and synthetic drugs, contributing to a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one typically involves the formation of the indole and benzoxazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one is unique due to its combined indole and benzoxazole moieties, which confer a broad spectrum of biological activities. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17(19-11-9-13-5-1-2-6-14(13)19)10-12-20-15-7-3-4-8-16(15)23-18(20)22/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUWSFPNYNCXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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